3-Cyclohexyl-1-methylpiperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-1-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEGYEFVYDSVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 3 Cyclohexyl 1 Methylpiperazine
Structure-Activity Relationships (SAR)
Structure-activity relationship studies for 3-Cyclohexyl-1-methylpiperazine have not been conducted. However, SAR studies of its derivatives provide some context. For example, in a series of thiazole-piperazine acetylcholinesterase inhibitors, the presence of an aliphatic group like cyclohexyl on the piperazine (B1678402) nitrogen was shown to enhance activity compared to a phenyl substituent tandfonline.com. In the development of soluble epoxide hydrolase inhibitors, the substitution on the piperazine ring was found to be a critical determinant of potency smolecule.com.
Identification of Molecular Targets
The specific molecular targets of this compound are unknown. For its derivatives, the molecular targets are diverse and include the cannabinoid receptor 1 (CB1) nih.gov, melanocortin receptors ontosight.aiontosight.ai, and acetylcholinesterase tandfonline.com.
No Publicly Available Research Data for this compound
Following a comprehensive search of scientific literature and databases, no specific in vitro pharmacological data for the chemical compound This compound was found. The investigation sought to identify research pertaining to its receptor binding profiles, including interactions with G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, as well as any studies on its potential for enzyme inhibition or activation.
The search encompassed a wide range of queries aimed at uncovering any published articles, clinical trial data, or database entries that would provide the necessary information to construct a detailed scientific article as requested. This included searches for alternative nomenclature and related structural analogs.
While the broader class of cyclohexylpiperazines and related derivatives have been the subject of pharmacological research, the specific data for the this compound isomer is not available in the public domain. For instance, studies on the related compound 1-cyclohexylpiperazine (B93859) and its derivatives have shown interactions with sigma receptors and various other central nervous system targets. However, due to the principles of structure-activity relationships, it is not scientifically valid to extrapolate these findings to the distinct chemical entity of this compound. The specific arrangement of the cyclohexyl and methyl groups on the piperazine ring is critical to its pharmacological and enzymatic interaction profile.
Consequently, the requested article, which was to be strictly focused on the in vitro pharmacology of this compound, cannot be generated. The absence of primary research data prevents a scientifically accurate and informative discussion on its receptor binding affinities and enzyme modulation capabilities. No data tables on its interaction with GPCRs, ion channels, transporters, or enzymes could be created.
Further research and publication in peer-reviewed scientific journals would be required to elucidate the pharmacological properties of this specific compound. At present, its biological activity remains uncharacterized in publicly accessible scientific literature.
Conformational Analysis and Molecular Dynamics of 3 Cyclohexyl 1 Methylpiperazine
Elucidation of Preferred Conformations of the Piperazine (B1678402) Ring and Cyclohexyl Substituent
Piperazine Ring Conformation: The piperazine ring in 3-Cyclohexyl-1-methylpiperazine is expected to exist primarily in a chair conformation. This arrangement is the most thermodynamically stable for similar piperazine-containing structures. nih.gov In this chair form, substituents can occupy either axial or equatorial positions.
Cyclohexyl and Methyl Substituent Orientations: Substituents on a cyclohexane (B81311) or piperazine ring generally favor the equatorial position to avoid destabilizing steric interactions with axial atoms at the 1 and 3 positions (1,3-diaxial interactions). libretexts.orglibretexts.org
Cyclohexyl Group: The cyclohexyl group at the C-3 position is sterically demanding. To minimize steric hindrance, it will overwhelmingly prefer an equatorial orientation on the piperazine ring. An axial placement would introduce significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, leading to a high-energy, unstable conformation. libretexts.org
N-Methyl Group: Similarly, the methyl group on the N-1 nitrogen atom is expected to favor an equatorial position. Infrared spectral measurements on related N-substituted piperazines indicate a preference for the equatorial position for N-H groups, a preference that extends to small alkyl groups like methyl. rsc.org While the energy difference is less pronounced than for the bulky cyclohexyl group, the equatorial conformer remains the more stable one. libretexts.orgresearchgate.net
| Substituent | Position | Preferred Orientation | Primary Reason |
|---|---|---|---|
| Cyclohexyl | C-3 | Equatorial | Minimization of 1,3-diaxial steric strain due to large size. libretexts.orglibretexts.org |
| Methyl | N-1 | Equatorial | Avoidance of 1,3-diaxial interactions. libretexts.orgrsc.org |
Analysis of Rotational Barriers and Conformational Flexibility
Conformational flexibility is a key characteristic of six-membered heterocyclic rings. For this compound, this flexibility manifests as ring inversion of both the piperazine and cyclohexyl moieties and as rotation about the single bond connecting the two rings. These dynamic processes are associated with specific energy barriers.
Piperazine Ring Inversion: The piperazine ring can undergo a "ring flip" or chair-chair interconversion, passing through higher-energy boat and twist-boat transition states. researchgate.net This process exchanges the axial and equatorial positions. However, given the strong energetic preference for the di-equatorial conformation of this compound, the conformer resulting from a ring flip (di-axial) would be significantly less stable and thus sparsely populated at equilibrium.
Studies on related N-substituted piperazine derivatives using techniques like temperature-dependent NMR spectroscopy have been used to quantify the energy barriers for these conformational changes. For N-benzoylated piperazines, the activation energy barriers (ΔG‡) for ring inversion have been calculated to be in the range of 56 to 80 kJ/mol. rsc.orgrsc.org This provides an estimate for the energy required for the conformational inversion of the piperazine ring in the subject molecule.
Rotational Freedom: Rotation can also occur around the C-C single bond connecting the equatorial cyclohexyl group to the C-3 of the piperazine ring. The energy barrier for this rotation is influenced by steric interactions between the hydrogen atoms on the adjacent carbons of the two rings. The molecule will preferentially adopt a staggered conformation (e.g., anti or gauche) to minimize these torsional strains. chemistrysteps.comyoutube.com Theoretical calculations, such as those using density functional theory (DFT), can be employed to determine the rotational barriers for similar substituted molecules. biomedres.us
| Conformational Process | Molecule Class | Typical Activation Energy (ΔG‡) | Reference Method |
|---|---|---|---|
| Piperazine Ring Inversion | N-Benzoylated Piperazines | 56 - 80 kJ/mol | Temperature-Dependent NMR Spectroscopy rsc.org |
| Biphenyl C-C Rotation | Substituted Biphenyls | ~6 - 14 kJ/mol | Quantum Mechanical Calculations biomedres.us |
Influence of Solvent Environment on Conformational Landscape
The conformational equilibrium of a molecule is not static and can be significantly influenced by its environment, particularly the solvent. wikipedia.org For this compound, changes in solvent polarity can alter the relative stability of different conformers.
The stability of piperazine conformers has been observed to increase with the polarity of the solvent. researchgate.net In related heterocyclic systems, a shift in the conformational equilibrium toward the more polar conformer is often seen in polar solvents. researchgate.net This is because polar solvents can better stabilize a conformer with a larger dipole moment.
Molecular Dynamics Simulations to Explore Conformational Space and Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. By simulating the atomic motions over time, MD can explore the accessible conformational space, determine the relative stability of different conformers, and analyze the pathways of conformational transitions. nih.govuib.no
For a molecule like this compound, an MD simulation would typically be performed by placing the molecule in a simulated box of a chosen solvent (e.g., water) and calculating the forces between all atoms to model their movement over a timescale of nanoseconds to microseconds.
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value indicates that the molecule has reached a stable conformation during the simulation. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in that region of the molecule. nih.gov
Conformational Clustering: Analysis of the simulation trajectory can identify the most frequently visited conformations, providing insight into the most stable and populated states.
MD simulations on various piperazine derivatives have been successfully used to assess their stability and interactions, confirming that this technique is well-suited to provide a detailed understanding of the dynamic conformational landscape of this compound. acs.orgresearchgate.net
Stereoelectronic Effects on this compound Conformation
Beyond classical steric effects, more subtle stereoelectronic effects can also influence conformational preferences. These effects involve the interaction of electron orbitals.
One of the most well-known stereoelectronic effects in heterocyclic chemistry is the anomeric effect , which describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to prefer the axial position, contrary to steric predictions. wikipedia.orgyoutube.com This is often explained by a stabilizing hyperconjugation interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond. wikipedia.org For this compound, the cyclohexyl group is at C-3, which is adjacent to the N-4 nitrogen. However, since the cyclohexyl group is not highly electronegative, a strong classical anomeric effect is not expected to be a dominant factor in its conformation.
The gauche effect is another relevant phenomenon, where a conformation with substituents at a 60° dihedral angle (gauche) is unexpectedly more stable than the anti conformation (180°). wikipedia.org This can be caused by stabilizing hyperconjugation or other electronic interactions. This effect could influence the preferred rotational conformation around the bond connecting the piperazine and cyclohexyl rings.
Computational Chemistry and Theoretical Investigations of 3 Cyclohexyl 1 Methylpiperazine
Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations
Quantum mechanical methods, particularly Density Functional Theory (DFT), are cornerstones of modern computational chemistry for studying molecular systems. DFT calculations are employed to determine the optimized geometry and electronic properties of piperazine (B1678402) derivatives, providing a fundamental understanding of their stability and reactivity. researchgate.netresearchgate.netjddtonline.info The B3LYP functional is a commonly utilized method for these calculations, offering a balance between accuracy and computational cost. tandfonline.commdpi.com
The electronic properties of a molecule are key to understanding its chemical behavior. DFT calculations are used to determine several reactivity descriptors for piperazine derivatives. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.comirjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comresearchgate.net For piperazine derivatives, these frontier molecular orbitals are crucial in explaining electronic transitions and charge transfer interactions within the molecule. jddtonline.infoirjweb.com
The Molecular Electrostatic Potential (MEP) map is another vital tool derived from DFT calculations. It visualizes the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netjddtonline.info In studies of related piperazine compounds, negative potential regions are often localized over nitrogen or oxygen atoms, indicating them as likely sites for electrophilic interaction. jddtonline.inforesearchgate.net This analysis helps in understanding non-covalent interactions and molecular recognition processes. rsc.org
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.
Table 1: Key Global Reactivity Descriptors Calculated via DFT (Note: The values below are representative examples based on studies of analogous piperazine compounds and serve to illustrate the type of data generated. Specific values for 3-Cyclohexyl-1-methylpiperazine would require dedicated DFT calculations.)
| Descriptor | Formula | Typical Implication |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. irjweb.com |
| Chemical Softness (S) | S = 1 / η | Measure of polarizability; high softness indicates high reactivity. researchgate.net |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. mdpi.com |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic character. mdpi.comirjweb.com |
These descriptors collectively provide a detailed profile of the molecule's stability, polarizability, and reactivity towards other chemical species. researchgate.net
Computational methods are highly effective in predicting spectroscopic properties, which can then be validated against experimental data. DFT calculations can simulate vibrational spectra (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. tandfonline.comkahedu.edu.inacs.org Theoretical calculations of vibrational frequencies for piperazine derivatives, after appropriate scaling, often show excellent agreement with experimental spectra, aiding in the assignment of specific vibrational modes. tandfonline.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.org Comparing these predicted shifts with experimental data helps confirm the molecular structure and provides deeper insight into the electronic environment of the nuclei. acs.org Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), explaining the electronic transitions responsible for the observed absorption bands. colab.ws The correlation between theoretical and experimental spectroscopic data is a powerful method for confirming the optimized molecular structure obtained from DFT calculations. tandfonline.comaiche.org
Molecular Docking Simulations for Mechanistic Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This method is extensively used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov Docking simulations can elucidate the binding affinity and the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex. nih.govresearchgate.net
In studies involving piperazine derivatives, docking has been used to identify key amino acid residues in a receptor's binding site that are crucial for interaction. researchgate.net The piperazine ring itself, along with its substituents (the cyclohexyl and methyl groups in this case), plays a significant role in defining the shape, flexibility, and interaction profile of the molecule. The cyclohexyl group, for instance, can engage in significant hydrophobic interactions, which are often critical for binding affinity. researchgate.netjst.go.jp These simulations provide a roadmap for understanding the mechanistic basis of a compound's potential biological activity and can guide the design of more potent derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling approaches that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively.
QSAR studies are essential for understanding how variations in the chemical structure of a series of compounds affect their biological activity. researchgate.net For derivatives of this compound, a QSAR model would be developed by first calculating a range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.
Table 2: Examples of Molecular Descriptors Used in QSAR Modeling (Note: This table lists descriptor types commonly used in developing QSAR models for heterocyclic compounds.)
| Descriptor Class | Example Descriptors | Information Provided |
| Constitutional | Molecular Weight, Number of Rings | Basic structural composition. |
| Topological | Zagreb Index, Kier & Hall Indices | Atomic connectivity and branching. |
| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. nih.gov |
| Physicochemical | LogP (Lipophilicity), Polar Surface Area | Solubility and membrane permeability characteristics. nih.gov |
Once calculated, these descriptors are used to build a mathematical model that links them to the observed biological activity (e.g., IC₅₀ values). nih.govmdpi.com Statistical methods like multiple linear regression or machine learning algorithms are employed to create the model. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features that enhance or diminish activity, thereby guiding synthetic efforts. mdpi.comd-nb.info
QSPR models focus on predicting physicochemical properties rather than biological activity. These properties are critical for a compound's utility as a research tool. For instance, properties like solubility, lipophilicity (LogP), and membrane permeability are crucial for a compound's behavior in biological assays. researchgate.net Computational tools and QSPR models can predict these properties based solely on the molecular structure. For example, the lipophilicity of piperazine derivatives has been shown to be influenced significantly by the nature of the substituents on the piperazine ring. researchgate.net Predicting these properties early in the research process allows for the selection and prioritization of compounds with desirable characteristics for further investigation.
Virtual Screening Methodologies for Novel Analog Identification
Virtual screening (VS) has emerged as a powerful and cost-effective computational technique in drug discovery, serving as a complementary approach to experimental high-throughput screening (HTS). csmres.co.uk It involves the computational screening of large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target, thereby prioritizing a smaller, more manageable set of candidates for experimental testing. The identification of novel analogs of this compound can be significantly accelerated by employing various virtual screening methodologies, which are broadly categorized into structure-based and ligand-based approaches.
Structure-based virtual screening (SBVS) relies on the three-dimensional (3D) structure of the target protein, which can be determined through experimental methods like X-ray crystallography or predicted using homology modeling. mdpi.com A primary SBVS method is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. acs.org For a compound like this compound, docking studies would involve placing the molecule into the binding pocket of a relevant target receptor and scoring its potential interactions. This process helps in identifying analogs with improved binding modes or affinities. Another key SBVS technique is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. acs.org By analyzing the interactions of a known active compound, such as a cyclohexyl-piperazine derivative, within its target's binding site, a pharmacophore model can be generated. nih.gov This model is then used as a 3D query to rapidly screen compound databases for molecules that match the required spatial arrangement of features. csmres.co.uk
Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. This approach utilizes the structural information of known active ligands to identify new ones. Methods include 2D and 3D similarity searching, where novel compounds are sought based on their structural resemblance to a template molecule like this compound. Quantitative Structure-Activity Relationship (QSAR) models are another cornerstone of LBVS. QSAR models mathematically correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for untested molecules.
In a typical workflow, these methods are often used in a hierarchical or parallel fashion. csmres.co.uknih.gov For instance, a large database might first be filtered using a simple 2D similarity search, followed by a more computationally intensive pharmacophore screening, and finally, the top-ranked hits would be subjected to molecular docking and dynamic simulations to refine the results and predict binding stability. nih.gov Research on analogs of cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, a compound containing a cyclohexyl-piperazine moiety, demonstrates the power of this approach. nih.gov By synthesizing and evaluating analogs, researchers have explored the structure-activity relationship (SAR), highlighting how modifications to the cyclohexyl ring and other parts of the molecule impact inhibitory activity against targets like Mycobacterium tuberculosis IMPDH. nih.gov
| Compound ID | Modification from Parent Compound | IC₅₀ (µM) | MIC₉₀ (µM) | Reference |
| 1 (Parent) | Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | 0.11 | 3.1 | nih.gov |
| 14 | Cyclohexyl replaced by cycloheptyl ring | 0.83 | 31.2 | nih.gov |
| 46 | Benzylurea (B1666796) derivative | 0.35 | 3.1 | nih.gov |
| 47 | 3-methoxybenzylurea derivative | 0.035 | 3.1 | nih.gov |
| 48 | 2-methyl benzylurea derivative | 0.27 | 3.9 | nih.gov |
| This table presents data on analogs of a parent cyclohexyl-piperazine compound, demonstrating how virtual screening and subsequent synthesis can identify molecules with modified activity profiles. |
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides indispensable tools for the detailed investigation of chemical reaction mechanisms, offering insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like this compound, computational approaches can be used to study its synthesis, potential metabolic pathways, and reactivity. These studies are crucial for optimizing reaction conditions, predicting potential byproducts, and understanding the intrinsic electronic properties that govern its chemical behavior.
Density Functional Theory (DFT) is a prominent quantum mechanical method used for these investigations. semanticscholar.org DFT calculations allow for the mapping of the potential energy surface of a reaction, which helps in identifying the most energetically favorable reaction pathway. researchgate.net Key elements of this analysis include the localization of transition state (TS) structures, which are the highest energy points along the reaction coordinate, and the calculation of activation energies. A lower activation energy implies a faster reaction rate. This information is invaluable for optimizing synthetic routes to this compound and its derivatives, potentially leading to higher yields and purity. ijpsr.commdpi.com
Furthermore, computational studies can elucidate the electronic properties of the molecule. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov Molecular Electrostatic Potential (MEP) maps are another useful tool, visualizing the charge distribution on the molecule's surface. semanticscholar.orgnih.gov These maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. nih.gov For instance, in the piperazine ring of this compound, the nitrogen atoms are expected to be nucleophilic centers, a key factor in reactions like N-alkylation or acylation. mdpi.com
By combining these computational techniques, a comprehensive understanding of the reaction mechanisms involving this compound can be achieved. This knowledge supports the rational design of synthetic strategies and provides a theoretical foundation for predicting the compound's stability and reactivity in various chemical environments.
| Computational Method | Application in Reaction Mechanism Studies | Insights Gained | Reference |
| Density Functional Theory (DFT) | Calculation of potential energy surfaces, optimization of reactant, product, and transition state geometries. | Reaction pathways, activation energies, reaction kinetics and thermodynamics. | semanticscholar.org |
| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Calculation of HOMO-LUMO energies and their distribution over the molecule. | Chemical reactivity, kinetic stability, electron-donating/accepting capabilities. | acs.orgnih.gov |
| Molecular Electrostatic Potential (MEP) Mapping | Visualization of the electrostatic potential on the electron density surface. | Identification of electrophilic and nucleophilic sites, prediction of intermolecular interactions. | semanticscholar.orgnih.gov |
| Vibrational Frequency Analysis | Calculation of vibrational frequencies for stationary points on the potential energy surface. | Characterization of minima (reactants, products) and transition states (one imaginary frequency). | semanticscholar.org |
| This table summarizes key computational methods and their application in the theoretical investigation of chemical reaction mechanisms. |
Strictly Excluding Clinical, Human Trial, Dosage, Safety, and Adverse Effect Profiles
Cellular Signaling Pathway Modulation in Cell Culture Models
Modulation of Second Messenger Systems
Derivatives of 3-Cyclohexyl-1-methylpiperazine have been identified as ligands for receptors known to influence second messenger systems, primarily through G-protein-coupled receptors (GPCRs) and chaperone proteins at the endoplasmic reticulum (ER).
Many opioid receptors, including the kappa opioid receptor (KOR), are coupled to G-proteins. nih.gov Activation of these receptors by agonists typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govexlibrisgroup.comnih.gov This modulation of cAMP is a key step in the signaling cascade initiated by these receptors. nih.gov
Furthermore, compounds targeting the sigma-1 receptor (σ1R), a chaperone protein located at the endoplasmic reticulum-mitochondria interface, can modulate calcium (Ca²⁺) signaling. frontiersin.orgwikipedia.org The σ1R stabilizes inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs), thereby regulating the flow of Ca²⁺ from the ER into the mitochondria, a process crucial for cellular bioenergetics. frontiersin.orgmdpi.com
Effects on Protein Phosphorylation Cascades
The engagement of piperazine (B1678402) derivatives with their target receptors can initiate a series of protein phosphorylation events. For kappa opioid receptors (KORs), agonist binding not only affects G-protein signaling but also promotes receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) and protein kinase C (PKC). nih.govnih.govbiorxiv.org This phosphorylation is a critical regulatory step; for instance, phosphorylation of serine 369 on the KOR by GRK3 has been directly correlated with the mechanisms of analgesic tolerance in vivo. nih.gov
Phosphorylation of the KOR can lead to the recruitment of β-arrestin, which desensitizes the G-protein-mediated signaling and can initiate β-arrestin-dependent signaling pathways. frontiersin.org These pathways can include the activation of mitogen-activated protein kinases (MAPKs) such as the extracellular signal-regulated kinase (ERK1/2). biorxiv.orgfrontiersin.org Studies have shown that KOR activation can stimulate ERK1/2 signaling via PKC in astrocytes. nih.gov
Similarly, the sigma-1 receptor (σ1R) can influence phosphorylation pathways. Overexpression of σ1R has been shown to drive cell proliferation through the classic protein kinase C (PKC) signaling pathway in MCF-7 cells. spandidos-publications.com
Protein-Ligand Interaction Analysis
The precise interaction between a ligand and its protein target is fundamental to its mechanism of action. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level insights into these interactions.
In studies of analogues of cyclohexyl(4-(isoquinoline-5-ylsulfonyl)piperazin-1-yl)methanone as inhibitors of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), X-ray crystallography has been instrumental. These studies revealed that the cyclohexyl group of the inhibitor is oriented to form significant pi interactions with the tyrosine residue (Y487') of an adjacent protomer within the enzyme's tetrameric structure. This interaction is a key component of the molecule's binding mode.
Crystallographic analysis of various protein-ligand complexes shows that binding affinity is often correlated with an increase in the number of van der Waals contacts between the ligand and the protein. exlibrisgroup.com For instance, incremental increases in the nonpolar surface area of a ligand can lead to more favorable binding enthalpies. exlibrisgroup.com The structural data for piperazine itself shows it adopts a chair conformation in crystal structures.
Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are used to systematically characterize the non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, that stabilize a protein-ligand complex. researchgate.net
Gene Expression and Proteomic Profiling in In Vitro Systems
The modulation of cellular signaling pathways by chemical compounds can ultimately lead to changes in gene expression and the cellular proteome. Studies on piperazine derivatives have provided insights into these downstream effects.
For example, a covalent inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13) was found to efficiently suppress the transcription of genes involved in the DNA damage response (DDR). acs.org In a different context, stress has been shown to increase the gene expression of prodynorphin, the endogenous ligand for the kappa opioid receptor. researchgate.net The study of compounds that interact with these systems can, therefore, be a tool to investigate the regulation of gene expression.
In the field of neurodegenerative diseases, docking studies have been performed with derivatives such as 1-cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine (B5802616) against the CXCR4 receptor, whose gene expression is altered in affected brain regions. maayanlab.cloud Furthermore, large-scale drug perturbation datasets, which measure changes in gene expression across thousands of genes in response to small molecules, serve as a resource to understand the broader transcriptional impact of different chemical scaffolds.
Proteomic profiling using techniques like bead-immobilized drug molecules has also been employed to identify the protein targets of piperazine-based compounds, offering a direct method to link a compound to its interacting proteins within the cellular environment.
Mechanistic Investigations in In Vivo Animal Models
Non-therapeutic in vivo studies in animal models are crucial for understanding the mechanistic actions of a compound in a complex biological system, including receptor engagement and resulting neurochemical and behavioral changes.
Radioligand-based positron emission tomography (PET) has been used in rhesus monkeys to determine the in vivo receptor occupancy of novel compounds. nih.gov For example, blocking studies with selective antagonists can demonstrate the binding specificity of a radiolabeled ligand to its target, such as the κ-opioid receptor (KOR), in different brain regions. nih.gov
In rodent models, derivatives of 3-cyclohexyl-piperazine have been evaluated for behavioral phenotypes related to target engagement. Compound 15, a potent and selective σ1R ligand, produced dose-dependent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. spandidos-publications.com To ensure this effect was not due to general sedation, the compound was also tested in a rotarod assay, where it showed no significant impairment of locomotor responses, indicating a specific mechanistic action rather than a non-specific sedative effect. spandidos-publications.com Similarly, other novel derivatives have been assessed in behavioral assays for hyperlocomotion and prepulse inhibition to rule out certain off-target central nervous system effects.
| Compound/Ligand | Animal Model | Assay | Mechanistic Finding | Reference(s) |
| 11C-EKAP | Rhesus Monkey | PET Imaging | Demonstrated binding specificity and selectivity for KOR in vivo; enabled calculation of receptor occupancy. | nih.gov |
| Compound 15 | Mouse | Formalin Assay, CCI Model | Showed dose-dependent antinociception and anti-allodynic effects, engaging the σ1R target. | spandidos-publications.com |
| Compound 15 | Mouse | Rotarod Assay | No significant effect on motor coordination, suggesting the analgesic effect is not due to sedation. | spandidos-publications.com |
| Compounds 3l & 6f | Rat | Hyperlocomotion, Prepulse Inhibition | Did not induce behavioral changes associated with psychomimetic side effects. |
Studies on Microbial or Parasitic Target Interactions and Mechanisms
The piperazine scaffold is a component of various agents investigated for activity against microbial and parasitic pathogens. Mechanistic studies have focused on identifying the specific molecular targets and understanding the structure-activity relationships (SAR) that govern their efficacy.
A significant body of research has focused on derivatives of cyclohexyl(4-(isoquinoline-5-sulfonyl)piperazin-1-yl)methanone as inhibitors of the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme in Mycobacterium tuberculosis (M. tb). acs.org This enzyme is crucial for the guanine (B1146940) nucleotide biosynthesis pathway of the bacterium. The cyclohexyl, piperazine, and isoquinoline (B145761) rings have all been established as important for the anti-tubercular activity. acs.org
Structure-activity relationship studies have explored modifications to the cyclohexyl ring. Adding a methyl group at the 1-position of the cyclohexyl ring maintained inhibitory activity against the IMPDH enzyme but eliminated whole-cell activity against M. tb, suggesting this change negatively impacted compound permeation. In contrast, adding a methyl group at the 2-position of the cyclohexyl ring slightly improved enzyme inhibition while retaining modest whole-cell activity. Replacing the cyclohexyl ring with a larger cycloheptyl ring reduced both enzyme and whole-cell activity.
| Compound Modification (relative to lead) | Target (IMPDH) Inhibition IC50 (µM) | Whole-Cell (M. tb) Activity MIC90 (µM) | Mechanistic Implication | Reference(s) |
| Lead Compound 1 | 0.24 | 3.1 | Baseline activity. | |
| 1-methylcyclohexyl (Cmpd 12) | 2.4 | 250 | Modification maintained enzyme inhibition but ablated whole-cell activity, likely affecting permeation/metabolism. | |
| 2-methylcyclohexyl (Cmpd 13) | 0.084 | 31.2 | Improved enzyme inhibition and retained modest whole-cell activity. | |
| Cycloheptyl (Cmpd 14) | 0.83 | 31.2 | Reduced both enzyme and whole-cell activity. | |
| Phenyl (Cmpd 15) | 8.1 | >100 | Loss of both biochemical and whole-cell activities. | acs.org |
Other studies have identified thiochromene derivatives bearing a cyclohexyl methyl piperazine moiety as potent agents against M. tb, including extensively drug-resistant (XDR) strains, with favorable metabolic stability and pharmacokinetic properties. The SAR for this series indicated that lipophilicity and the presence of the cyclohexyl methyl piperazine at the 2nd position were key for potency.
Additionally, piperazine-containing compounds have been investigated as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a potential target for antimalarial agents.
Structure Activity Relationship Sar and Structure Target Relationship Str of 3 Cyclohexyl 1 Methylpiperazine Analogs
Systematic Chemical Modifications of the Piperazine (B1678402) Ring for Mechanistic Probing
The piperazine ring is a common scaffold in pharmacologically active compounds due to its structural characteristics and synthetic accessibility. tandfonline.commdpi.com Modifications to this central ring are a key strategy for investigating the mechanism of action and optimizing ligand-target interactions.
Studies on analogs of the sigma-2 (σ2) receptor agonist PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), which shares the N-cyclohexylpiperazine core, provide significant insight. Research indicates that both basic nitrogen atoms within the piperazine ring are crucial for high-affinity binding to the σ2 receptor. researchgate.netnih.gov When one of the nitrogens was replaced by a methine group or converted into a non-basic amide or a permanently charged ammonium function, a significant drop in binding affinity was observed. researchgate.netnih.gov This suggests that both nitrogen atoms participate in key interactions with the receptor, likely acting as hydrogen bond acceptors or protonated sites interacting with acidic residues.
Replacing the entire piperazine ring with moieties like morpholine (B109124) or pyrrolidine has also been shown to cause a marked decrease in activity in other compound series, reinforcing the importance of the specific arrangement and basicity of the two nitrogen atoms in the piperazine heterocycle. tandfonline.com In contrast, modifications such as incorporating the piperazine into a dialkylpiperazine structure, as seen in prazosin analogs, can maintain or even enhance affinity and selectivity for specific targets like α1-adrenoreceptors. nih.gov
These findings underscore that the piperazine ring is not merely a linker but an active pharmacophoric element. Its integrity and the availability of its two basic nitrogen atoms are often essential for anchoring the ligand in the binding pocket and determining its functional activity.
Table 1: Impact of Piperazine Ring Modifications on Sigma (σ) Receptor Affinity in PB28 Analogs
| Modification | Rationale | Impact on σ2 Affinity | Reference |
|---|---|---|---|
| Replacement of one N-atom with a methine group | To probe the necessity of the second basic nitrogen. | Significant decrease | researchgate.netnih.gov |
| Conversion of one N-atom to an amide | To remove the basicity of one nitrogen. | Significant decrease | researchgate.netnih.gov |
| Quaternization of N-atoms (Ammonium salt) | To introduce a permanent positive charge and alter binding mode. | Significant decrease | researchgate.net |
This table is based on data from analogs of PB28, which features a 1-cyclohexylpiperazine (B93859) moiety.
Exploration of Cyclohexyl Moiety Substitutions and Conformations on Biological Interaction
The cyclohexyl group is a critical hydrophobic component that significantly influences the biological interactions of these analogs. SAR studies consistently demonstrate its importance for achieving high-affinity binding at various receptors.
In the context of sigma receptor ligands like PB28 analogs, the cyclohexyl group is essential for high affinity. Its removal or replacement with aryl rings, such as phenyl, resulted in a dramatic thousand-fold decrease in affinity for both σ1 and σ2 receptors. researchgate.net Further studies on other classes of piperazine-containing molecules have shown that replacement of the cyclohexyl ring with a phenyl group can lead to a complete loss of biochemical activity. researchgate.net This highlights that a specific, non-aromatic, and conformationally flexible hydrophobic group is required for optimal interaction.
The lipophilic and steric properties of the cyclohexyl ring appear to be finely tuned for insertion into a hydrophobic pocket within the target protein. nih.gov The conformational flexibility of the cyclohexane (B81311) ring (e.g., chair, boat conformations) may also play a role in allowing the molecule to adopt an optimal orientation for binding. In some series, increasing the lipophilicity of cycloalkyl derivatives through saturation has been shown to enhance affinity for certain serotonin (B10506) receptors. ijrrjournal.com This suggests that the interaction is predominantly hydrophobic.
Table 2: Effect of Cyclohexyl Moiety Substitution on Receptor Affinity
| Original Moiety | Substitution | Resulting Impact on Affinity | Compound Series | Reference |
|---|---|---|---|---|
| Cyclohexyl | None (Removal) | ~1000-fold drop in σ1/σ2 affinity | PB28 Analogs | researchgate.net |
| Cyclohexyl | Phenyl | Loss of biochemical activity | IMPDH Inhibitors | researchgate.net |
| Cyclohexyl | Aryl Rings | ~1000-fold drop in σ1/σ2 affinity | PB28 Analogs | researchgate.net |
Data is compiled from various series of compounds containing a piperazine or similar core structure.
Impact of N-Methyl Group Variation on Target Affinity and Selectivity
The substituent on the second nitrogen of the piperazine ring (the N-methyl group in 3-cyclohexyl-1-methylpiperazine) is a key determinant of a compound's potency and, crucially, its selectivity profile. Varying this group allows for the fine-tuning of interactions with different biological targets.
N-alkylation of the piperazine nitrogen is a common strategy to modulate pharmacological properties. nih.govresearchgate.net SAR studies on various piperazine and piperidine (B6355638) analogs targeting monoamine transporters have shown that the nature of the N-alkyl group can significantly alter binding affinities. For example, in one series of CXCR4 antagonists, replacing a piperazine N-H with an N-methyl group led to a nearly 10-fold loss in potency, though it greatly improved membrane permeability. nih.gov In contrast, an N-propyl substitution on the piperazine ring retained high activity and improved metabolic stability. nih.gov
Positional and Stereoisomerism Effects on Mechanistic Activity
The three-dimensional arrangement of atoms (stereochemistry) is paramount in determining the biological activity of chiral molecules like this compound. The presence of a stereocenter at the 3-position of the piperazine ring means the compound can exist as two non-superimposable mirror images (enantiomers), which can interact differently with chiral biological targets like receptors and transporters.
Studies on related chiral piperazine analogs have consistently shown that enantiomers can possess widely different affinities and selectivities. For instance, in a series of chiral hydroxyl-containing GBR 12909 analogs, the (S)-enantiomers displayed higher affinity for the dopamine (B1211576) transporter (DAT), whereas the (R)-enantiomers interacted more strongly with the serotonin transporter (SERT). This demonstrates that stereochemistry can be a decisive factor in target selectivity.
Furthermore, the relative orientation of substituents on the piperazine ring (cis/trans isomerism) also profoundly impacts activity. In a series of prazosin-related dialkylpiperazine compounds, the cis isomer was found to be the most potent and selective α1-adrenoreceptor antagonist, with a selectivity ratio 7800 times greater than for the α2-adrenoreceptor. nih.gov This high degree of stereoselectivity suggests that the receptor's binding pocket is exquisitely sensitive to the spatial orientation of the ligand's functional groups, accommodating one isomer far more favorably than the other. nih.gov These findings strongly imply that the specific stereochemistry of this compound and its analogs would be a critical determinant of their mechanistic activity and target preference.
Pharmacophore Elucidation for Specific Biological Targets (mechanistic focus)
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. For analogs of this compound, pharmacophore models for related targets like sigma receptors and monoamine transporters provide a clear blueprint for their likely mechanism of interaction.
Based on extensive SAR studies of related compounds, a general pharmacophore model for these targets can be elucidated. nih.gov This model typically includes:
A Basic Nitrogen Center: One or both of the piperazine nitrogens, which are protonated at physiological pH. This positively charged group often forms a key ionic interaction or salt bridge with an acidic amino acid residue (e.g., Aspartic acid) in the binding site of the target protein. nih.gov
A Hydrophobic Region: This is provided by the cyclohexyl group. This bulky, lipophilic moiety interacts with a hydrophobic pocket in the receptor, contributing significantly to binding affinity. The size, shape, and conformational flexibility of this group are critical for optimal fit. nih.gov
For sigma-1 (σ1) receptor ligands, the model often consists of a central amine site flanked by two hydrophobic domains. nih.gov For monoamine transporters, the model also includes a protonated amine that mimics the endogenous neurotransmitter, along with hydrophobic and sometimes hydrogen-bond donor/acceptor sites that dictate selectivity between DAT, SERT, and NET. The this compound scaffold fits these general models well, suggesting its potential to interact with these target classes.
Ligand Efficiency and Lipophilic Efficiency Analysis in SAR Studies
In modern drug discovery, optimizing potency alone is insufficient. Metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LipE or LLE) are used to assess the quality of a compound and guide its optimization. sciforschenonline.orgmtak.hu These metrics relate a compound's potency to its size and lipophilicity, respectively, helping to identify compounds that achieve high affinity without becoming excessively large or greasy, which can lead to poor pharmacokinetic properties and off-target toxicity. sciforschenonline.orgnih.gov
Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom. It helps identify smaller compounds that bind efficiently, providing a better starting point for optimization.
For cyclohexylpiperazine derivatives, it has been noted that biological activity can be correlated with lipophilicity. researchgate.net While this can lead to potent compounds, it risks creating molecules with poor drug-like properties. Applying LipE analysis during the SAR exploration of this compound analogs is crucial. By tracking LipE, chemists can prioritize modifications that enhance potency through improved specific interactions (increasing LipE) rather than by simply adding greasy moieties (which would increase potency and LogP, leaving LipE unchanged or reduced). For example, a promising drug candidate is often considered to have a LipE value greater than 5 or 6. wikipedia.org
Table 3: Illustrative Ligand and Lipophilic Efficiency Calculations
| Analog | pIC50 | LogP | Heavy Atoms | Ligand Efficiency (LE)¹ | Lipophilic Efficiency (LipE)² |
|---|---|---|---|---|---|
| A | 7.0 | 2.0 | 18 | 0.38 | 5.0 |
| B (more potent, more lipophilic) | 7.5 | 3.0 | 22 | 0.34 | 4.5 |
| C (more potent, same lipophilicity) | 7.5 | 2.0 | 20 | 0.37 | 5.5 |
¹ LE = (1.36 * pIC50) / Number of Heavy Atoms. This is an approximation. ² LipE = pIC50 - LogP. This is a hypothetical table illustrating how the metrics are used. Analog C would be considered a more efficient lead than Analog B because its gain in potency did not come at the cost of increased lipophilicity.
Applications of 3 Cyclohexyl 1 Methylpiperazine in Chemical Biology and Medicinal Chemistry Research
Role as a Lead Scaffold for Fundamental Mechanistic Exploration of Biological Systems
The 3-Cyclohexyl-1-methylpiperazine core serves as a valuable starting point, or "lead scaffold," for the systematic investigation of biological processes. Its chemical structure allows for facile modification, enabling researchers to synthesize libraries of related compounds. By observing how these structural variations affect biological activity, scientists can gain insights into the fundamental mechanisms governing complex biological systems.
For instance, the piperazine (B1678402) moiety is a common feature in molecules designed to interact with enzymes and receptors. mdpi.comontosight.ai The cyclohexyl group, with its lipophilic nature, can influence a compound's ability to cross cell membranes and interact with hydrophobic pockets in protein targets. ontosight.ai The methyl group on the piperazine nitrogen can affect the compound's basicity (pKa) and, consequently, its ionization state at physiological pH, which is crucial for its interaction with biological targets and its pharmacokinetic properties. acs.org
By systematically altering these components—for example, by replacing the cyclohexyl group with other cyclic or acyclic moieties or by varying the substitution on the piperazine nitrogen—researchers can probe the specific requirements for binding and activity at a given biological target. This approach has been instrumental in understanding the molecular basis of action for various therapeutic agents and in identifying new targets for drug discovery.
Utility as a Chemical Probe for Target Identification and Validation
A chemical probe is a small molecule that interacts with a specific protein target and can be used to study that target's function in cells or organisms. The development of effective chemical probes is a critical step in the process of identifying and validating new drug targets. unc.edu this compound and its derivatives have shown potential in this area due to their ability to be modified to incorporate reporter tags or reactive groups.
For example, a derivative of this compound could be synthesized with a fluorescent tag, allowing researchers to visualize its localization within a cell and identify its binding partners. Alternatively, a photo-affinity label could be incorporated, which upon exposure to light, would form a covalent bond with its target protein, enabling its isolation and identification.
This strategy of "de-orphanizing" drugs, or identifying the molecular targets of compounds with known biological effects but unknown mechanisms of action, is a powerful approach in modern pharmacology. unc.edu The structural features of this compound make it an attractive scaffold for the design of such chemical probes, facilitating the elucidation of novel biological pathways and the validation of new therapeutic targets.
Contribution to the Design of Novel Research Reagents and Ligands for In Vitro Assays
The development of robust and reliable in vitro assays is fundamental to drug discovery and chemical biology research. These assays are used to screen large libraries of compounds for activity against a specific target, to determine the potency and selectivity of lead compounds, and to study the mechanism of action of drugs. This compound has contributed to the development of novel research reagents and ligands for these assays.
The specific binding properties of this compound-based compounds can be harnessed to create highly selective ligands for particular receptors or enzymes. These ligands can then be used in competitive binding assays to identify other compounds that bind to the same target. For example, a radiolabeled derivative of a potent this compound-based inhibitor could be used to quantify the binding of unlabeled test compounds.
Furthermore, the structural features of this scaffold can be optimized to create reagents with improved properties for in vitro use, such as enhanced solubility, stability, or fluorescent properties. The ability to fine-tune these characteristics makes this compound a valuable tool for the development of the next generation of in vitro assay reagents.
Significance in Advancing Understanding of Structure-Function Relationships in Biological Macromolecules
A central goal of chemical biology and medicinal chemistry is to understand how the three-dimensional structure of a small molecule determines its biological function. This is known as the structure-activity relationship (SAR). The this compound scaffold has proven to be a powerful tool for elucidating SARs for a variety of biological targets.
By synthesizing and testing a series of analogues of this compound with systematic structural modifications, researchers can map the key interactions between the small molecule and its protein target. For example, studies have explored how modifying the cyclohexyl ring or the substituents on the piperazine nitrogen affects the inhibitory activity of compounds against specific enzymes. nih.gov
X-ray crystallography and computational modeling are often used in conjunction with SAR studies to visualize the binding mode of these ligands and to understand the molecular basis for their activity. nih.govresearchgate.net This detailed understanding of structure-function relationships is crucial for the rational design of more potent and selective drugs. The insights gained from studying this compound-based compounds have contributed to a broader understanding of molecular recognition principles in biological systems.
Potential as a Reference Compound in Preclinical In Vitro and In Vivo Mechanistic Studies
In preclinical drug development, reference compounds with well-characterized activity are essential for validating new assays and for providing a benchmark against which to compare new drug candidates. While this compound itself may not always be the final drug candidate, its derivatives with established biological activity can serve as valuable reference compounds.
For example, a potent and selective inhibitor of a particular enzyme that is based on the this compound scaffold can be used in in vitro and in vivo studies to probe the physiological role of that enzyme. By observing the effects of this reference compound in cellular or animal models, researchers can gain a better understanding of the potential therapeutic benefits and liabilities of targeting that enzyme.
Conclusion and Future Research Directions for 3 Cyclohexyl 1 Methylpiperazine
Summary of Key Academic Research Findings
Academic research directly focused on 3-Cyclohexyl-1-methylpiperazine is limited. However, extensive research on analogous structures, particularly those containing the cyclohexylpiperazine moiety, provides a foundational understanding of its potential chemical and biological properties. The piperazine (B1678402) ring is a well-established scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. nih.govpreprints.org
The synthesis of similar piperazine derivatives typically involves established chemical reactions. For instance, the synthesis of (3S)-1-(cyclohexylmethyl)-3-methylpiperazine can be achieved through the reaction of cyclohexylmethylamine with 3-methylpiperazine under controlled conditions. smolecule.com Other general methods for creating N-alkyl piperazine analogs include nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. preprints.org
The biological significance of the piperazine scaffold is vast, with derivatives showing activity as anticancer, antibacterial, antifungal, antiviral, antipsychotic, and antihypertensive agents. nih.govcsic.es Specifically, the introduction of a cyclohexyl group to the piperazine ring has been a strategy in the development of various therapeutic agents. acs.orgresearchgate.net For example, compounds incorporating a cyclohexylpiperazine moiety have been investigated for their affinity for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders. acs.orgresearchgate.net Studies on 1-cyclohexylpiperazine (B93859) derivatives have highlighted the importance of this structural element for binding to these receptors. acs.orgresearchgate.net
Furthermore, research on other substituted piperazines has demonstrated their potential as radioprotective agents and in the treatment of diseases characterized by aberrant apoptosis. nih.govrsc.org The addition of different functional groups to the piperazine core allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. nih.gov
Identification of Remaining Knowledge Gaps and Unexplored Research Avenues
The most significant knowledge gap is the lack of comprehensive studies specifically on this compound. While the broader class of piperazine derivatives is well-documented, this particular compound remains largely uncharacterized.
Key unexplored research avenues include:
Detailed Synthesis and Characterization: While general synthetic routes can be inferred, specific, optimized synthesis protocols for this compound, along with complete spectroscopic and crystallographic characterization, are not readily available in the literature.
Biological Activity Profile: A systematic evaluation of the biological activity of this compound is needed. This includes screening against a wide range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify its primary pharmacological effects.
Mechanism of Action: For any identified biological activity, the underlying mechanism of action remains to be elucidated. This would involve in-depth cellular and molecular studies to understand how the compound interacts with its biological target(s).
Structure-Activity Relationship (SAR) Studies: There is a need for systematic SAR studies to understand how modifications to the cyclohexyl and methylpiperazine moieties affect biological activity. For example, altering the stereochemistry or adding substituents to the cyclohexyl ring could significantly impact potency and selectivity. uq.edu.au
Pharmacokinetic and Toxicological Profile: To assess its potential as a therapeutic agent, comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity are essential.
Prospects for Further Mechanistic Elucidation and Chemical Space Exploration
The structural features of this compound suggest several promising directions for future research.
Mechanistic Elucidation:
Given the prevalence of piperazine derivatives as neurologically active agents, a primary focus should be on elucidating its potential mechanisms of action within the central nervous system. Investigating its interaction with neurotransmitter receptors and transporters would be a logical starting point. Techniques such as radioligand binding assays, functional cellular assays, and electrophysiological recordings could be employed to identify and characterize its molecular targets.
Chemical Space Exploration:
The core structure of this compound offers a rich scaffold for chemical modification to explore the surrounding chemical space. Future synthetic efforts could focus on:
Analog Synthesis: A library of analogs could be synthesized by modifying the cyclohexyl ring (e.g., introducing substituents, changing ring size) and the methyl group on the piperazine nitrogen (e.g., replacing it with other alkyl or aryl groups).
Hybrid Molecules: The this compound moiety could be incorporated into larger molecules known to have biological activity, potentially leading to hybrid compounds with novel or enhanced properties. nih.gov
Stereoisomer Synthesis: The synthesis and biological evaluation of the individual stereoisomers of this compound would be crucial, as stereochemistry often plays a critical role in biological activity. nih.gov
Broader Significance of this compound Research in Advancing Fundamental Chemical and Biological Understanding
Research into this compound and its derivatives holds broader significance beyond the potential development of a single therapeutic agent. The piperazine ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. nih.gov
Systematic studies on this relatively simple yet unexplored molecule can provide fundamental insights into:
Pharmacophore Development: A deeper understanding of the SAR of this compound can contribute to the refinement of pharmacophore models for various biological targets. This knowledge can guide the design of new and more effective drugs for a range of diseases.
Drug Design Principles: Elucidating the role of the cyclohexyl and N-methyl substituents on the physicochemical and biological properties of the piperazine scaffold can provide valuable data for computational and medicinal chemists. This can lead to improved predictive models for drug-like properties and biological activity.
Tool Compound for Basic Research: If this compound is found to have selective activity for a particular biological target, it could serve as a valuable chemical probe to study the function of that target in health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
